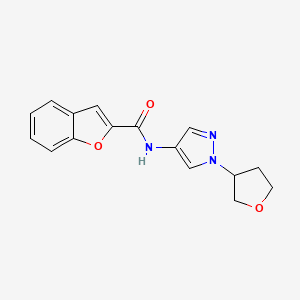

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide

Description

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide is a hybrid heterocyclic compound featuring a benzofuran-2-carboxamide core linked to a pyrazole moiety substituted with a tetrahydrofuran-3-yl group.

Properties

IUPAC Name |

N-[1-(oxolan-3-yl)pyrazol-4-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c20-16(15-7-11-3-1-2-4-14(11)22-15)18-12-8-17-19(9-12)13-5-6-21-10-13/h1-4,7-9,13H,5-6,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMIXVVVORPZTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article synthesizes available research findings, emphasizing its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran ring system linked to a pyrazole moiety, with a tetrahydrofuran substituent that enhances its solubility and bioavailability. The molecular formula is C_{15}H_{16}N_{4}O_{2}, indicating the presence of multiple functional groups that may contribute to its biological activity.

Research indicates that compounds related to benzofuran and pyrazole structures often exhibit diverse biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may act as an antagonist to androgen receptors (AR), similar to other compounds in its class. This mechanism is particularly relevant in the treatment of prostate cancer, where AR modulation is crucial .

- Hypolipidemic Effects : Other benzofuran derivatives have demonstrated the ability to lower plasma triglyceride levels in hyperlipidemic models, suggesting that this compound may also possess lipid-lowering properties .

Anticancer Efficacy

A summary of anticancer activity data for related compounds is presented in Table 1. While specific data for this compound is limited, the following table illustrates the activity of similar compounds:

| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)benzofuran-2-carboxamide | 15.63 | MCF-7 | Apoptosis induction |

| N-(4-benzoylphenyl)benzofuran-2-carboxamide | 10.38 | HCT116 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Hypolipidemic Activity

In studies using Triton WR-1339-induced hyperlipidemic rats, related benzofuran derivatives significantly reduced triglyceride levels at doses around 15 mg/kg body weight . This suggests a potential for metabolic modulation through similar pathways.

Case Studies and Research Findings

- Prostate Cancer Study : A study on AR modulators indicated that compounds with structural similarities to this compound showed significant antagonistic effects on AR in prostate cancer cell lines. These compounds inhibited proliferation in AR-overexpressing cells, highlighting their potential as therapeutic agents in prostate cancer treatment .

- Lipid Metabolism Research : In another study focusing on lipid metabolism, benzofuran derivatives were shown to enhance HDL-C levels while reducing triglycerides in hyperlipidemic models. This dual action makes them attractive candidates for further investigation into metabolic disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound’s structural analogs differ primarily in the heterocyclic core or substituents, significantly affecting their properties. Key comparisons include:

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide (CAS 1796947-92-6)

- Structural Difference : Replaces benzofuran with thiophene.

- Molecular Formula : C12H13N3O2S.

- Molecular Weight : 263.32 g/mol.

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide (CAS 1797865-66-7)

- Structural Difference : Replaces carboxamide with sulfonamide and benzofuran with benzene.

- Molecular Formula : C13H15N3O3S.

- Molecular Weight : 293.34 g/mol.

1-ethyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide (CAS 1170885-57-0)

- Structural Difference : Features a benzo[d]thiazole substituent and ethyl group on the pyrazole.

- Molecular Formula : C21H26N4O2S.

- Molecular Weight : 398.5 g/mol.

Antifungal Activity of Benzofuran-Triazole Hybrids

Compounds like N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide (8b) exhibit antifungal activity against P. placenta (12.57% inhibition at 1000 ppm). This suggests that benzofuran carboxamides paired with triazoles can disrupt fungal growth, though the tetrahydrofuran-pyrazole substituent in the target compound may modulate this activity .

Antimicrobial 1,3,4-Thiadiazole Derivatives

Pyrazole-based 1,3,4-thiadiazoles (e.g., derivatives from ) show efficacy against E. coli and C. albicans. The pyrazole core’s presence in both these compounds and the target molecule highlights its role in antimicrobial scaffolding, though substituent choice (e.g., thiadiazole vs. benzofuran) dictates spectrum and potency .

Physicochemical Property Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.